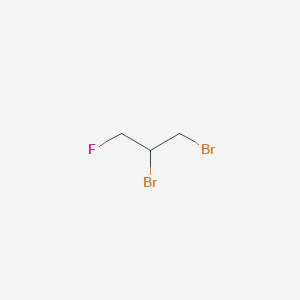

1,2-Dibromo-3-fluoropropane

Descripción general

Descripción

1,2-Dibromo-3-fluoropropane is an organic compound with the molecular formula C3H5Br2F It is a halogenated derivative of propane, containing two bromine atoms and one fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-fluoropropane can be synthesized through the bromination and fluorination of allyl bromide. One common method involves the reaction of allyl bromide with hydrogen fluoride and N-bromoacetamide in dichloromethane at -20°C . This method ensures the selective introduction of bromine and fluorine atoms at the desired positions on the propane backbone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient brominating and fluorinating agents, along with optimized reaction conditions, is crucial for industrial-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-3-fluoropropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions, often in non-polar solvents like hexane or toluene.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.

Major Products Formed

Substitution Reactions: Products include 1,2-dihydroxy-3-fluoropropane, 1,2-diamino-3-fluoropropane, and other substituted derivatives.

Elimination Reactions: Major products include 3-fluoropropene and other alkenes.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions but can include alcohols, aldehydes, and carboxylic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dibromo-3-fluoropropane is widely used as a reagent in organic chemistry for the synthesis of various fluorinated and brominated compounds. It participates in several types of chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, yielding derivatives like 1,2-dihydroxy-3-fluoropropane and 1,2-diamino-3-fluoropropane.

- Elimination Reactions : Under basic conditions, it can undergo elimination to produce alkenes such as 3-fluoropropene.

- Oxidation and Reduction Reactions : This compound can be oxidized or reduced to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions used.

Biochemical Research

In biochemical studies, this compound is employed to investigate the effects of halogenated hydrocarbons on biological systems. Its reactivity allows researchers to explore its potential toxicity and biological mechanisms, particularly in relation to cellular systems and metabolic pathways .

Pharmaceutical Development

The compound has been explored for potential applications in drug development. Its unique structure makes it a candidate for creating novel therapeutic agents that may exhibit specific biological activities against various diseases.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals, polymers, and surfactants. Its reactivity enables the synthesis of materials with desirable properties for various applications .

Case Study 1: Toxicological Studies

Research has shown that this compound exhibits significant biological activity that warrants investigation into its toxicokinetics. Studies indicate rapid absorption through gastrointestinal and respiratory routes, with accumulation primarily in adipose tissue. The metabolic pathway involves cytochrome P450 oxidation leading to reactive epoxide intermediates that may cause DNA damage .

Case Study 2: Organic Synthesis Applications

In a study focusing on the synthesis of fluorinated compounds, researchers demonstrated that this compound could be effectively used to prepare anti-Markovnikov adducts with yields reaching up to 32%. This highlights its utility in generating valuable chemical intermediates for further research and industrial use .

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-3-fluoropropane involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms on the propane backbone make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromopropane: Similar in structure but lacks the fluorine atom.

1,2-Dibromo-3-chloropropane: Contains a chlorine atom instead of a fluorine atom. It exhibits different reactivity patterns due to the presence of chlorine.

1,2-Dibromo-3-iodopropane: Contains an iodine atom instead of a fluorine atom. The larger size and lower electronegativity of iodine affect its reactivity compared to 1,2-dibromo-3-fluoropropane.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the propane backbone. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Actividad Biológica

1,2-Dibromo-3-fluoropropane (DBFP) is a halogenated organic compound with potential biological activities that have garnered attention in toxicological and pharmacological studies. This article reviews the biological activity of DBFP, focusing on its toxicokinetics, metabolic pathways, and effects on cellular systems.

Chemical Structure and Properties

This compound has the molecular formula CHBrF. Its structure features two bromine atoms and one fluorine atom attached to a three-carbon propane backbone. The presence of these halogens significantly influences its reactivity and biological interactions.

Toxicokinetics

DBFP is rapidly absorbed through the gastrointestinal tract and is presumed to be readily absorbed via the respiratory tract and skin. Once absorbed, it is widely distributed in tissues, with a notable accumulation in adipose tissue. The primary metabolic pathway involves cytochrome P450 oxidation to form epoxide intermediates, which can undergo further hydrolysis or conjugation with glutathione .

Absorption and Distribution

- Absorption: DBFP is absorbed quickly through various routes.

- Distribution: It accumulates primarily in fatty tissues, with significant concentrations found in the liver and kidneys .

Metabolism

The metabolism of DBFP involves conversion to reactive epoxide derivatives, which can bind to macromolecules in tissues. Studies indicate that these metabolites may lead to DNA damage, particularly in renal tissues of exposed animals .

Genotoxicity

Research indicates that DBFP induces DNA damage in various cell types. In particular, studies have shown:

- In vitro studies demonstrated dose-dependent increases in single-strand breaks in rat testicular cells.

- Comparative studies indicated that rat kidney cells are more susceptible to DBFP-induced DNA damage than those from mice or hamsters .

Toxicity Studies

A series of toxicity assessments have been conducted on laboratory animals:

- Rats and guinea pigs exhibited similar sensitivity to DNA damage following exposure to DBFP.

- Higher doses were required to elicit similar effects in mouse and hamster kidney cells, indicating species-specific responses .

Case Studies

Several case studies have documented the biological impacts of DBFP:

- Study on Testicular Cells: Bjorge et al. (1996) reported a threefold increase in activation rates of DBFP in rat testicular cells compared to human cells, suggesting a higher risk of reproductive toxicity in animal models .

- Kidney Toxicity Assessment: Kluwe et al. (1982) found that kidney tissues showed significant binding of reactive metabolites post-exposure, leading to concerns about renal toxicity from halogenated hydrocarbons like DBFP .

Summary of Biological Activities

Propiedades

IUPAC Name |

1,2-dibromo-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOIAAKWSKTDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378814 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-00-9 | |

| Record name | 1,2-Dibromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.